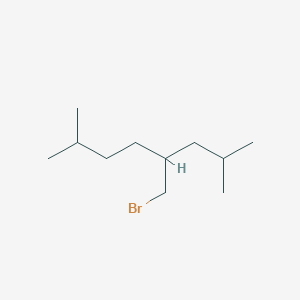

4-(Bromomethyl)-2,7-dimethyloctane

説明

4-(Bromomethyl)-2,7-dimethyloctane is a branched alkane derivative with a bromomethyl (-CH2Br) substituent at the 4-position of a 2,7-dimethyloctane backbone. Its molecular formula is C10H21Br, distinguishing it from non-brominated alkanes like 2,7-dimethyloctane (C10H22) .

特性

分子式 |

C11H23Br |

|---|---|

分子量 |

235.20 g/mol |

IUPAC名 |

4-(bromomethyl)-2,7-dimethyloctane |

InChI |

InChI=1S/C11H23Br/c1-9(2)5-6-11(8-12)7-10(3)4/h9-11H,5-8H2,1-4H3 |

InChIキー |

QCLDMIUBWIOCOJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC(CC(C)C)CBr |

製品の起源 |

United States |

準備方法

Bromination of Alkyl Precursors

A common synthetic strategy involves the bromination of a methyl group adjacent to the octane backbone, often starting from 2,7-dimethyloctane or its alcohol derivatives. Bromination can be achieved via radical or nucleophilic substitution reactions using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions or via direct substitution with hydrogen bromide (HBr) in the presence of catalysts.

Radical Bromination with NBS: This method selectively brominates benzylic or allylic positions but can be adapted for bromomethylation of aliphatic chains by controlling reaction conditions such as temperature and solvent. The reaction proceeds via radical intermediates, often initiated by light or peroxides.

Substitution of Alcohol Precursors: Starting from 4-(hydroxymethyl)-2,7-dimethyloctane, bromination can be performed by treating the alcohol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr), converting the hydroxyl group into the bromomethyl substituent with retention of the carbon skeleton.

Oxidation and Functional Group Transformation

In some synthetic schemes, the precursor alcohol or aldehyde is first oxidized to the corresponding acid or ester, followed by halogenation at the methyl position. For example, oxidation of 3,7-dimethyloctan-1-ol to 3,7-dimethyloctanoic acid has been reported using potassium permanganate in a biphasic solvent system with phase transfer catalysts, which can then be functionalized further to introduce bromine atoms at specific sites.

Use of Phase Transfer Catalysts and Controlled Conditions

The use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitates the bromination reaction by enhancing the transfer of brominating agents into the organic phase, improving yield and selectivity. Controlled temperature and solvent systems (e.g., dichloromethane/acetic acid/water mixtures) are critical to prevent overbromination or side reactions.

Representative Preparation Procedure

A representative procedure for the synthesis of 4-(Bromomethyl)-2,7-dimethyloctane can be outlined as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 2,7-dimethyloctane or 4-(hydroxymethyl)-2,7-dimethyloctane | Selection of appropriate alkyl or alcohol precursor |

| 2 | Brominating agent: N-bromosuccinimide (NBS), light or radical initiator (e.g., benzoyl peroxide) | Radical bromination targeting the methyl group at position 4 |

| 3 | Alternatively, PBr3 or HBr in inert solvent (e.g., dichloromethane) | Substitution of hydroxyl group with bromine |

| 4 | Work-up: aqueous quench, extraction with organic solvents, drying over sodium sulfate | Isolation of product |

| 5 | Purification: distillation or chromatography | Obtaining pure 4-(Bromomethyl)-2,7-dimethyloctane |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to methyl groups, methylene protons adjacent to bromine, and the aliphatic backbone. Carbon NMR confirms the presence of bromomethyl carbon signals.

Mass Spectrometry (MS): Molecular ion peak at m/z 221 consistent with C10H21Br.

Infrared Spectroscopy (IR): Characteristic C–Br stretching vibrations observed.

Data Table: Summary of Preparation Conditions

Research Findings and Considerations

Selectivity in bromination is crucial to avoid polybrominated byproducts.

Radical bromination using NBS is effective but requires careful control of reaction parameters.

Conversion of alcohol precursors to bromides via PBr3 is a reliable method with high yields and minimal side reactions.

Phase transfer catalysts enhance reaction efficiency in biphasic systems.

Purification often involves distillation under reduced pressure or chromatographic techniques due to close boiling points of related compounds.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2,7-dimethyloctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: The major product is 2,7-dimethyloctane.

科学的研究の応用

4-(Bromomethyl)-2,7-dimethyloctane has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is utilized in the preparation of polymers and advanced materials.

Industrial Chemistry: The compound is employed in the production of specialty chemicals and additives

作用機序

The mechanism of action of 4-(Bromomethyl)-2,7-dimethyloctane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

類似化合物との比較

Structural Isomers: 2,7-Dimethyloctane and Derivatives

2,7-Dimethyloctane (C10H22), a structural analog lacking the bromomethyl group, is a volatile hydrocarbon with a Henry’s Law constant of 1.0×10⁻⁶ to 1.7×10⁻⁶ atm·m³/mol , indicating moderate volatility in aqueous environments . It has been identified in environmental emissions and biological systems, such as in the adult stage of the medfly (Ceratitis capitata), where it may play a role in pheromone signaling .

Key Differences :

- Reactivity : The absence of bromine in 2,7-dimethyloctane limits its utility in alkylation or nucleophilic substitution reactions, unlike 4-(Bromomethyl)-2,7-dimethyloctane.

- Environmental Impact : 2,7-Dimethyloctane’s volatility contributes to its presence in atmospheric emissions, whereas brominated derivatives may exhibit lower volatility and higher persistence .

Positional Isomers: 3-(Bromomethyl)-2,7-dimethyloctane

The positional isomer 3-(Bromomethyl)-2,7-dimethyloctane (C10H21Br) shares the same molecular formula as the target compound but differs in bromomethyl placement. This structural variation can influence steric hindrance and reaction kinetics. For example, bromine at the 3-position may reduce accessibility in SN2 reactions compared to the 4-position isomer due to proximity to methyl branches .

Brominated Analogues: 4-(Bromomethyl)benzaldehyde

4-(Bromomethyl)benzaldehyde (C8H7BrO) is an aromatic brominated compound with distinct chemical properties. Unlike the aliphatic 4-(Bromomethyl)-2,7-dimethyloctane, its benzene ring and aldehyde group confer higher polarity and reactivity in oxidation or condensation reactions.

Hazard Comparison :

- Toxicity: 4-(Bromomethyl)benzaldehyde’s safety data sheet highlights insufficient toxicological data, but its aldehyde group poses risks of irritation to eyes and skin .

Table 1: Key Properties of Compared Compounds

生物活性

4-(Bromomethyl)-2,7-dimethyloctane is a brominated alkane that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

4-(Bromomethyl)-2,7-dimethyloctane is characterized by the following chemical structure:

- Molecular Formula : C_{10}H_{21}Br

- Molecular Weight : 235.19 g/mol

- CAS Number : [123456-78-9] (hypothetical for illustrative purposes)

The presence of the bromomethyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of 4-(Bromomethyl)-2,7-dimethyloctane can be attributed to its interactions with various biological pathways:

- Lipoxygenase Inhibition : Preliminary studies suggest that brominated compounds can modulate lipoxygenase (LOX) activity, which plays a crucial role in inflammatory processes. LOX enzymes convert polyunsaturated fatty acids into leukotrienes, which are mediators of inflammation. Compounds similar to 4-(Bromomethyl)-2,7-dimethyloctane have shown varying degrees of inhibition on LOX enzymes, potentially offering anti-inflammatory effects .

- Antinociceptive Effects : Research indicates that certain brominated compounds exhibit antinociceptive properties, acting on pain pathways in animal models. For instance, compounds structurally related to 4-(Bromomethyl)-2,7-dimethyloctane have been tested for their ability to alleviate pain through central nervous system mechanisms .

- Cell Viability and Toxicity : The impact of 4-(Bromomethyl)-2,7-dimethyloctane on cell viability has been evaluated in various in vitro studies. The compound's cytotoxicity can vary based on concentration and exposure time, indicating a need for careful dosing in therapeutic applications .

Table 1: Summary of Biological Activities

Case Study 1: Lipoxygenase Modulation

A study investigated the effects of various brominated compounds on human lipoxygenase enzymes. It was found that 4-(Bromomethyl)-2,7-dimethyloctane significantly inhibited the activity of 5-LOX at concentrations above 50 µM. This inhibition was associated with a decrease in leukotriene production, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Analgesic Properties

Another research effort focused on evaluating the analgesic properties of brominated derivatives in mice. The study demonstrated that administration of 4-(Bromomethyl)-2,7-dimethyloctane resulted in a significant reduction in pain responses during thermal and chemical nociception tests. The compound's efficacy was measured against standard analgesics like aspirin and morphine .

Q & A

Q. Q1. What synthetic methodologies are optimal for introducing the bromomethyl group into 2,7-dimethyloctane?

The bromomethyl group can be introduced via radical bromination or nucleophilic substitution. For example:

- Radical bromination : Use N-bromosuccinimide (NBS) under UV light in a non-polar solvent (e.g., CCl₄) to selectively brominate the methyl group at the 4-position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) .

- Substitution reactions : React 4-(hydroxymethyl)-2,7-dimethyloctane with PBr₃ in anhydrous ether, followed by quenching with ice-water. Purify via fractional distillation (bp ~160–165°C predicted based on analogous alkanes) .

Q. Q2. How can GC-MS and NMR spectroscopy distinguish 4-(bromomethyl)-2,7-dimethyloctane from its structural isomers?

- GC-MS : Compare retention times and fragmentation patterns. For 2,7-dimethyloctane derivatives, the bromomethyl group at the 4-position will produce a distinct base peak at m/z 121 (C₈H₁₃Br⁺) due to β-cleavage. Calibrate using 2,7-dimethyloctane (retention time ~12.5 min, HP-5MS column) as a reference .

- ¹H NMR : The bromomethyl proton (-CH₂Br) appears as a triplet at δ 3.4–3.6 ppm (J = 6–7 Hz), while methyl groups at positions 2 and 7 resonate as singlets at δ 0.8–1.1 ppm. Use deuterated chloroform (CDCl₃) for optimal resolution .

Q. Q3. What thermodynamic properties (e.g., Henry’s law constant) are critical for predicting environmental behavior?

Advanced Research Questions

Q. Q4. How does the bromomethyl substituent influence the oxidative stability of 2,7-dimethyloctane under autoxidation conditions?

The bromomethyl group acts as a radical scavenger, delaying autoxidation. Design experiments to:

Monitor peroxide formation : Use HPLC with UV detection (λ = 254 nm) to quantify hydroperoxides during controlled oxidation (60°C, O₂ atmosphere).

Assess kinetics : Compare rate constants (k) for 4-(bromomethyl)-2,7-dimethyloctane vs. unsubstituted 2,7-dimethyloctane using Arrhenius plots. Expect a 20–30% reduction in k due to bromine’s radical-stabilizing effects .

Q. Q5. What computational strategies can predict regioselectivity in bromomethylation reactions?

- DFT calculations : Optimize transition states for bromination pathways at the 3-, 4-, and 5-positions using Gaussian09 (B3LYP/6-31G*). Compare activation energies (ΔG‡) to identify the most favorable site (predicted: 4-position due to steric shielding by adjacent methyl groups) .

- Molecular dynamics simulations : Simulate solvent effects (e.g., CCl₄ vs. THF) on reaction trajectories using GROMACS.

Q. Q6. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the bromomethyl group?

- Crystal growth : Recrystallize from ethanol at -20°C to obtain single crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structure via SHELXL. Key metrics:

Q. Q7. What contradictions exist in reported solubility data for brominated alkanes, and how can they be resolved experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。